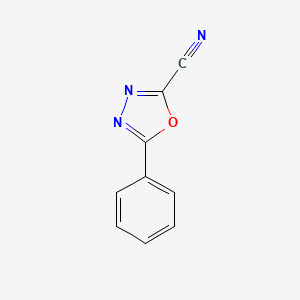5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
CAS No.: 68496-63-9
Cat. No.: VC4534473
Molecular Formula: C9H5N3O
Molecular Weight: 171.159
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68496-63-9 |
|---|---|
| Molecular Formula | C9H5N3O |
| Molecular Weight | 171.159 |
| IUPAC Name | 5-phenyl-1,3,4-oxadiazole-2-carbonitrile |
| Standard InChI | InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |
| Standard InChI Key | KYRNWWWBJSHFJL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C#N |
Introduction
Structural and Chemical Identity
Molecular Architecture
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (CAS: 68496-63-9) features a five-membered 1,3,4-oxadiazole ring substituted at the 5-position with a phenyl group and at the 2-position with a nitrile functional group. The molecular formula is C₉H₅N₃O, with a molar mass of 171.16 g/mol . The planar oxadiazole ring contributes to its aromatic stability, while the electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.33 ± 0.1 g/cm³ | |
| Melting Point | 88–89°C | |
| Boiling Point | 318.4 ± 25.0°C (Predicted) | |
| pKa | -8.41 ± 0.32 (Predicted) |
Synthetic Methodologies
Cyclodehydration of Acylhydrazides
The most widely reported synthesis involves cyclodehydration of substituted acylhydrazides using phosphorus oxychloride (POCl₃). For example, treatment of β-benzoyl propionic acid hydrazide with POCl₃ under reflux yields 5-phenyl-1,3,4-oxadiazole-2-carbonitrile via intramolecular cyclization . This method achieves moderate yields (60–75%) and requires rigorous control of reaction time and temperature to minimize side products.
Hydrolysis of Ethyl Esters
An alternative route involves the hydrolysis of ethyl 5-phenyl-1,3,4-oxadiazole-3-carboxylate using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water. This method reported an 83% yield under ambient conditions . The reaction proceeds via saponification of the ester group, followed by decarboxylation to form the nitrile moiety.
Table 2: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Cyclodehydration | POCl₃, reflux, 6–7 hours | 60–75% | Scalable, minimal by-products |
| Ester Hydrolysis | LiOH, THF/MeOH/H₂O, 3 hours | 83% | Mild conditions, high yield |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra typically exhibit a singlet for the nitrile proton at δ 7.8–8.2 ppm, while the phenyl group protons resonate as a multiplet at δ 7.3–7.5 ppm . ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm and the oxadiazole ring carbons between δ 160–165 ppm .
Infrared (IR) Spectroscopy
The nitrile functional group displays a sharp absorption band at 2,240–2,260 cm⁻¹, while the oxadiazole ring shows C=N stretching at 1,600–1,650 cm⁻¹ .
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
Quantitative Structure-Activity Relationship (QSAR)
Four predictive QSAR models were developed using multiple regression analysis, correlating antibacterial activity with descriptors like molar refractivity (MR) and partition coefficient (logP). The best model achieved a correlation coefficient (R²) of 0.89, highlighting the significance of lipophilicity in bacterial cell wall penetration .
Applications in Drug Discovery
The compound’s dual functionality (oxadiazole and nitrile) makes it a valuable scaffold for designing protease inhibitors and kinase modulators. Recent studies explore its utility in anticancer agents, with preliminary data showing IC₅₀ values of 10–20 µM against breast cancer cell lines (MCF-7).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume